![molecular formula C23H26N2O2 B4305082 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4305082.png)
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and B-cell development.
Mecanismo De Acción
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a potent and selective inhibitor of BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and B-cell development. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that result in B-cell activation, proliferation, and survival. Inhibition of BTK by 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide blocks these signaling events, leading to suppression of B-cell activation and induction of apoptosis.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to have potent anti-tumor activity in B-cell malignancies, by inducing apoptosis and inhibiting B-cell receptor signaling. In addition, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to suppress B-cell activation and reduce inflammatory cytokine production in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus. 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to have potential in the treatment of graft-versus-host disease, by suppressing T-cell activation and reducing pro-inflammatory cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying B-cell receptor signaling and B-cell development. However, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has some limitations for lab experiments, including its relatively short half-life and potential off-target effects. In addition, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a small molecule inhibitor, which may limit its effectiveness in certain disease contexts.
Direcciones Futuras
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide, including the development of more potent and selective BTK inhibitors, the investigation of the potential of 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in combination with other therapies, and the exploration of its potential in other disease contexts. In addition, the development of biomarkers to predict response to BTK inhibitors such as 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide would be valuable for patient selection and monitoring of treatment efficacy. Further studies are needed to fully understand the potential of 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide and other BTK inhibitors in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has demonstrated potent anti-tumor activity in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, by inhibiting B-cell receptor signaling and inducing apoptosis. 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also shown efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by suppressing B-cell activation and reducing inflammatory cytokine production. In addition, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to have potential in the treatment of graft-versus-host disease, a serious complication of allogeneic stem cell transplantation.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16-13-17(20-7-5-6-8-21(20)25-16)14-24-22(26)15-27-19-11-9-18(10-12-19)23(2,3)4/h5-13H,14-15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKZGNWLJPLGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



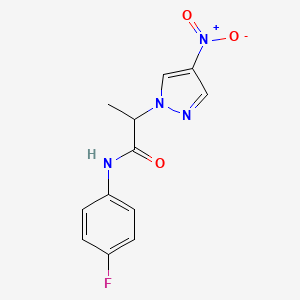
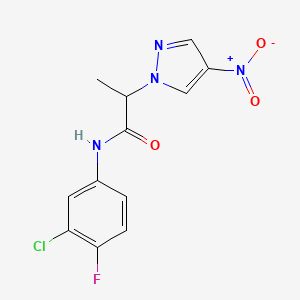
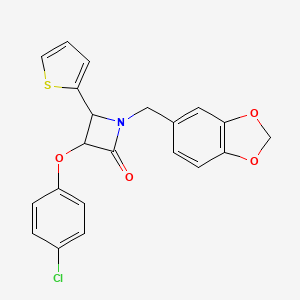




![5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4305076.png)
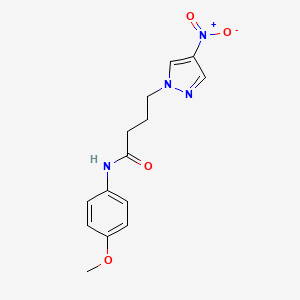


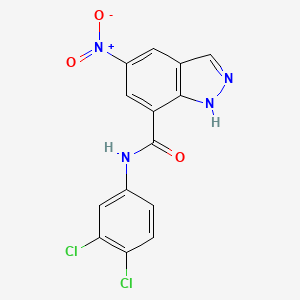
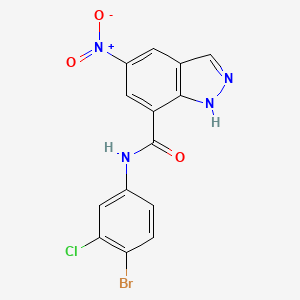
![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4305108.png)